
2-ethyl-3-oxo-5,6-diphenyl-N-2-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide
Descripción general
Descripción
2-ethyl-3-oxo-5,6-diphenyl-N-2-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as EPDC and has been synthesized using various methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPDC.
Aplicaciones Científicas De Investigación
EPDC has been extensively studied for its potential applications in various fields. In the medical field, EPDC has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that EPDC inhibits the activity of enzymes involved in the inflammatory response, which makes it a potential drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, EPDC has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate.
Mecanismo De Acción
The mechanism of action of EPDC is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in the inflammatory response and cell proliferation. EPDC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. In addition, EPDC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and are associated with cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
EPDC has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that EPDC inhibits the activity of COX-2 and MMPs, which are involved in inflammation and cancer cell proliferation. In addition, EPDC has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. In vivo studies have shown that EPDC exhibits anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPDC has several advantages and limitations for lab experiments. One of the advantages is that it has been reported to exhibit high purity and yield when synthesized using the methods mentioned earlier. In addition, EPDC has been shown to exhibit anti-inflammatory and anti-tumor effects in vitro and in vivo, which makes it a potential drug candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of EPDC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
EPDC has potential applications in various fields, and future research should focus on elucidating its mechanism of action and optimizing its therapeutic potential. One direction could be to investigate the effects of EPDC on other enzymes involved in inflammation and cancer cell proliferation. Another direction could be to study the pharmacokinetics and pharmacodynamics of EPDC in animal models to determine its efficacy and toxicity. Furthermore, future research could focus on developing novel formulations of EPDC for targeted drug delivery to improve its therapeutic potential.
Conclusion:
In conclusion, EPDC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. EPDC has been synthesized using various methods, and it exhibits anti-inflammatory, anti-tumor, and anti-cancer properties. Although its mechanism of action is not fully understood, EPDC has potential as a drug candidate for the treatment of inflammatory diseases and cancer. Future research should focus on elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2-ethyl-3-oxo-5,6-diphenyl-N-pyridin-2-ylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-28-24(30)21(23(29)26-19-15-9-10-16-25-19)20(17-11-5-3-6-12-17)22(27-28)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIPPLRNCTQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)
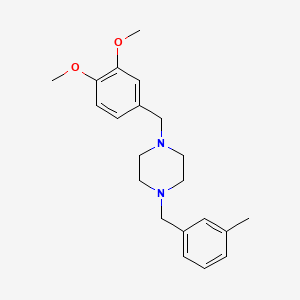

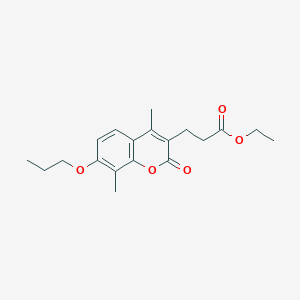
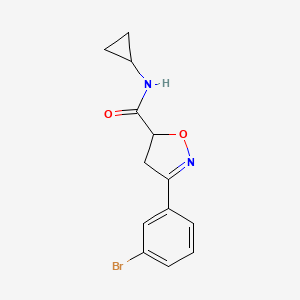
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)

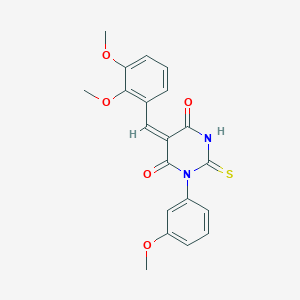
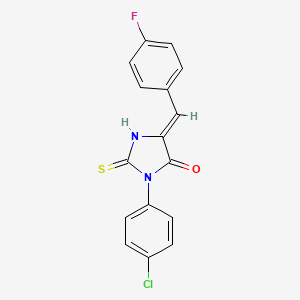

![ethyl 2-amino-5-[(diethylamino)methyl]-4-phenyl-3-thiophenecarboxylate hydrochloride](/img/structure/B4707943.png)
